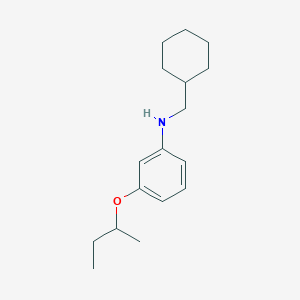![molecular formula C11H9BrN2S B1389406 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine CAS No. 353277-60-8](/img/structure/B1389406.png)
6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine
描述
6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine is an organic compound with the molecular formula C11H9BrN2S. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a pyridinylamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (such as 4-bromophenyl), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the pyridinylamine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
- 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine
- 6-[(4-Methylphenyl)sulfanyl]-3-pyridinylamine
- 6-[(4-Fluorophenyl)sulfanyl]-3-pyridinylamine
Uniqueness
6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity in various applications. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties .
属性
IUPAC Name |
6-(4-bromophenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGSKVEMMXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-propoxyaniline](/img/structure/B1389326.png)
![4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389327.png)

![N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline](/img/structure/B1389330.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)
![N1-[2-(2,5-dimethylphenoxy)propyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1389332.png)
![N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389336.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline](/img/structure/B1389337.png)

![5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389340.png)
![N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389341.png)
![2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389344.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine](/img/structure/B1389345.png)
